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Compound of Interest

Compound Name: 2-Nitro-5-phenoxybenzoic acid

CAS No.: 53202-58-7

Cat. No.: B8801393

Get Quote

Executive Summary & Analytical Context
2-Nitro-5-phenoxybenzoic acid (CAS 54255-63-9) represents a critical structural scaffold in

the synthesis of diphenyl ether herbicides (e.g., Aclonifen derivatives) and a potential genotoxic

impurity in the production of anti-inflammatory agents like Mesalamine. Its detection and

characterization demand a rigorous understanding of its gas-phase ion chemistry.

This guide provides a technical comparison of mass spectrometric behaviors, specifically

contrasting Electrospray Ionization (ESI) against Electron Ionization (EI). We focus on the

mechanistic causality of fragmentation—specifically the "Ortho Effect"—to provide a self-

validating workflow for distinguishing this compound from its structural isomers.
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Feature ESI (Negative Mode) EI (70 eV)

Molecular Ion Stability High ([M-H]⁻) Low to Moderate (M⁺˙)

Limit of Detection (LOD) < 1 ng/mL (High Sensitivity) ~10–50 ng/mL

Structural Insight
Reveals functional group

proximity (Ortho effects)
Fingerprint identification

Primary Fragmentation Decarboxylation (-CO₂)
Nitro reduction/loss (-NO, -

NO₂)

Deep Dive: Fragmentation Mechanics (ESI- MS/MS)
For acidic pharmaceutical intermediates, Negative Ion Mode ESI (ESI-) is the gold standard

due to the facile deprotonation of the carboxylic acid group. The fragmentation of 2-Nitro-5-
phenoxybenzoic acid is governed by the interaction between the ortho-nitro group and the

carboxylate moiety.

The "Ortho Effect" Mechanism
Unlike its meta or para isomers, the 2-nitro isomer undergoes a characteristic rearrangement.

The proximity of the nitro oxygen to the carboxylate allows for an intramolecular interaction that

facilitates rapid decarboxylation.

Primary Pathway (m/z 258 → 214):

Precursor: [M-H]⁻ at m/z 258.

Transition State: The nitro group oxygen attacks the carboxyl carbon or facilitates proton

transfer.

Product: Loss of neutral CO₂ (44 Da) to form the nitrodiphenyl ether anion (m/z 214).

Secondary Pathway (Diphenyl Ether Cleavage): While the ether linkage is robust, high collision

energies (CE > 35 eV) can induce cleavage of the phenoxy group, often yielding nitrophenolic

fragments.
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Visualization of Fragmentation Pathways

Pathway Legend

Precursor Ion [M-H]⁻
m/z 258.04

[M-H-CO₂]⁻
m/z 214.05

(Ortho Effect Base Peak)

- CO₂ (44 Da)
Low CE (10-20 eV)

[M-H-NO₂]⁻
m/z 212.04

(Radical Anion)

- NO₂ (46 Da)

Nitro-Phenol Fragment
m/z 138.02

Ether Cleavage

Phenoxy Cleavage
m/z 93.03

(Phenoxide)

- Nitrobenzene residue

Solid Line: Primary Pathway
Dashed Line: Secondary/High Energy

Click to download full resolution via product page

Caption: ESI(-) MS/MS fragmentation map of 2-Nitro-5-phenoxybenzoic acid highlighting the

dominant decarboxylation pathway.

Comparative Performance: Isomer Differentiation
A critical challenge in drug development is distinguishing the 2-nitro isomer (potential impurity)

from 3-nitro or 4-nitro isomers. Mass spectrometry offers a definitive "performance advantage"

here through the Decarboxylation Ratio.

Experimental Comparison Data
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Parameter
2-Nitro-5-phenoxybenzoic

Acid

4-Nitro-3-phenoxybenzoic

Acid (Hypothetical Isomer)

Decarboxylation ([M-H-44]⁻) Dominant (Base Peak) Weak / Absent

Mechanism Ortho-effect facilitated
High-energy homolytic

cleavage only

Nitro Loss ([M-H-46]⁻) Secondary peak Primary peak

Diagnostic Ratio (at 20 eV) (at 20 eV)

Scientist's Insight: If your MS/MS spectrum at moderate collision energy (20 eV) shows a base

peak at m/z 214, you can confidently assign the structure as the 2-nitro isomer. The lack of

steric proximity in the 4-nitro isomer prevents the low-energy transition state required for rapid

CO₂ loss.

Validated Experimental Protocols
To ensure reproducibility, follow this self-validating protocol. This workflow includes a "System

Suitability Test" (SST) to verify instrument performance before analyzing unknowns.

LC-MS/MS Method (ESI Negative)
Reagents:

Solvent A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

Solvent B: Acetonitrile (LC-MS Grade).

Instrument Parameters:

Source: ESI Negative Mode.

Capillary Voltage: 2.5 kV (Lower voltage prevents in-source fragmentation).

Desolvation Temp: 350°C.

Collision Energy (CE): Ramp 10–40 eV.
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Step-by-Step Workflow:

Preparation: Dissolve 1 mg of standard in 1 mL Methanol. Dilute to 100 ng/mL in 50:50

Water:ACN.

Direct Infusion: Infuse at 10 µL/min to identify the precursor (m/z 258).

SST (Self-Validation):

Apply 15 eV CE.

Pass Criteria: The ratio of m/z 214 (fragment) to m/z 258 (parent) must be > 0.5. If the

parent ion is intact with no fragments, increase CE. If only fragments are seen, decrease

CE.

Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Gradient: 5% B

to 95% B over 5 mins.

GC-MS Method (EI) - The Alternative
Note: Direct GC-MS analysis requires derivatization due to the polar carboxylic acid group.

Derivatization Protocol (TMS Esterification):

Take 50 µL of sample solution.

Add 50 µL BSTFA + 1% TMCS.

Incubate at 60°C for 30 minutes.

Analyze the Trimethylsilyl (TMS) derivative.

Expected EI Spectrum (TMS Derivative):

Molecular Ion: [M]⁺˙ at m/z 331 (Shifted by +72 Da due to TMS).

Base Peak: Often [M-15]⁺ (Loss of methyl from TMS).

Key Fragment:m/z 73 (TMS group), m/z 77 (Phenyl).
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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